[2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate
Overview
Description
[2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate is an organic compound with a complex structure that includes both quinoline and acetamidophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the acetamidophenyl group through a series of reactions. The final step involves the acetylation of the compound to form the acetate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
[2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, [2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups and overall structure.
Linalyl acetate derivatives: These compounds have similar ester functional groups but differ in their core structures.
Uniqueness
What sets [2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate apart is its combination of the quinoline and acetamidophenyl groups, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .
Properties
IUPAC Name |
[2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14(24)22-19-8-4-3-6-16(19)10-12-18-13-11-17-7-5-9-20(21(17)23-18)26-15(2)25/h3-13H,1-2H3,(H,22,24)/b12-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFRHMXTMRCMKO-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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